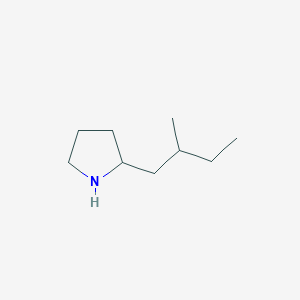

2-(2-Methylbutyl)pyrrolidine

描述

Structure

3D Structure

属性

CAS 编号 |

1342985-74-3 |

|---|---|

分子式 |

C9H19N |

分子量 |

141.25 g/mol |

IUPAC 名称 |

2-(2-methylbutyl)pyrrolidine |

InChI |

InChI=1S/C9H19N/c1-3-8(2)7-9-5-4-6-10-9/h8-10H,3-7H2,1-2H3 |

InChI 键 |

SMQJUHPITQXIEY-UHFFFAOYSA-N |

SMILES |

CCC(C)CC1CCCN1 |

规范 SMILES |

CCC(C)CC1CCCN1 |

产品来源 |

United States |

Stereochemical Investigations and Control in Pyrrolidine Chemistry

Analysis of Chiral Centers and Stereoisomerism in 2-(2-Methylbutyl)pyrrolidine and its Derivatives

The structure of this compound features two stereogenic centers: the C2 carbon of the pyrrolidine (B122466) ring and the C2' carbon of the 2-methylbutyl side chain. The presence of these two chiral centers gives rise to a total of four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.

The four stereoisomers are:

(2S, 2'S)-2-(2-Methylbutyl)pyrrolidine

(2R, 2'R)-2-(2-Methylbutyl)pyrrolidine

(2S, 2'R)-2-(2-Methylbutyl)pyrrolidine

(2R, 2'S)-2-(2-Methylbutyl)pyrrolidine

The relationship between these stereoisomers can be summarized as follows:

(2S, 2'S) and (2R, 2'R) are a pair of enantiomers.

(2S, 2'R) and (2R, 2'S) are another pair of enantiomers.

The relationship between any of the first pair and any of the second pair is diastereomeric. For instance, (2S, 2'S) and (2S, 2'R) are diastereomers.

The physical and chemical properties of enantiomers are identical, except for their interaction with plane-polarized light and other chiral molecules. In contrast, diastereomers have different physical and chemical properties.

| Stereoisomer | Configuration at C2 | Configuration at C2' | Relationship to (2S, 2'S) |

|---|---|---|---|

| (2S, 2'S)-2-(2-Methylbutyl)pyrrolidine | S | S | Identical |

| (2R, 2'R)-2-(2-Methylbutyl)pyrrolidine | R | R | Enantiomer |

| (2S, 2'R)-2-(2-Methylbutyl)pyrrolidine | S | R | Diastereomer |

| (2R, 2'S)-2-(2-Methylbutyl)pyrrolidine | R | S | Diastereomer |

Diastereoselective and Enantioselective Control in Pyrrolidine-Forming and Pyrrolidine-Mediated Reactions

Achieving control over the stereochemistry during the synthesis of pyrrolidine derivatives is a significant area of research in organic chemistry. rijournals.com Both diastereoselective and enantioselective strategies are employed to selectively produce a desired stereoisomer of compounds like this compound. fiveable.me

Diastereoselective control often relies on the inherent stereochemistry of the starting materials or the use of chiral auxiliaries to direct the formation of one diastereomer over another. For instance, the synthesis of 2-substituted pyrrolidines can be achieved with high diastereoselectivity through the cyclization of precursors containing a chiral center. The existing stereocenter influences the facial selectivity of the ring-closing reaction, favoring the formation of the thermodynamically more stable diastereomer.

Enantioselective control involves the use of chiral catalysts or reagents to create a chiral product from an achiral starting material. For the synthesis of this compound, this could involve the asymmetric reduction of a suitable imine precursor or an asymmetric alkylation of a pyrroline (B1223166) derivative. For example, processes for preparing specific enantiomers of 2-methylpyrrolidine (B1204830) have been developed using chiral starting materials like (R)- or (S)-prolinol. google.com

A variety of catalytic systems have been developed for the enantioselective synthesis of 2-substituted pyrrolidines, often involving transition metals or organocatalysts. These catalysts can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer.

Conformational Analysis of the Pyrrolidine Ring System and its Side Chains

The five-membered pyrrolidine ring is not planar and exists in puckered conformations to relieve torsional strain. The two most common conformations are the envelope (or twist) and the half-chair forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the half-chair conformation, three atoms are coplanar, with the other two displaced on opposite sides of the plane.

The conformational preference of the pyrrolidine ring in this compound is influenced by the steric bulk of the 2-methylbutyl substituent. The substituent at the C2 position will preferentially occupy a pseudo-equatorial position to minimize steric interactions with the rest of the ring. This, in turn, influences the puckering of the ring.

Influence of Substituents on Stereochemical Outcomes and Reactivity Profiles

The 2-methylbutyl group in this compound exerts significant steric influence. During reactions involving the pyrrolidine ring or the nitrogen atom, this bulky substituent can direct incoming reagents to the less hindered face of the molecule, thus controlling the stereochemistry of the product. For instance, in N-alkylation or N-acylation reactions, the approach of the electrophile will be influenced by the orientation of the 2-methylbutyl group.

Applications of 2 2 Methylbutyl Pyrrolidine Derivatives in Catalysis

Asymmetric Organocatalysis Utilizing Pyrrolidine (B122466) Frameworks

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. nih.gov Pyrrolidine derivatives are at the forefront of this field, prized for their ability to promote a wide range of transformations with high stereoselectivity. nih.govmdpi.com

The design of effective chiral pyrrolidine organocatalysts hinges on several key principles. The pyrrolidine ring acts as a robust chiral scaffold. mdpi.com The substituent at the C2 position, such as the 2-methylbutyl group, plays a crucial role in creating a specific chiral environment around the catalytic site. This steric hindrance is fundamental in controlling the facial selectivity of the approaching substrate, thereby dictating the stereochemical outcome of the reaction.

Furthermore, the incorporation of additional functional groups onto the pyrrolidine framework can enhance catalytic activity and selectivity through secondary interactions, such as hydrogen bonding. nih.govmdpi.com For instance, the introduction of amides, ureas, or thioureas can lead to bifunctional catalysts that activate both the nucleophile and the electrophile simultaneously. acs.org The strategic placement of these groups is critical for creating a well-organized transition state. The development of diarylprolinol silyl (B83357) ethers by Jørgensen and Hayashi marked a significant breakthrough, demonstrating the power of modifying the pyrrolidine structure to fine-tune its catalytic properties. nih.govnih.gov Computational studies, including Density Functional Theory (DFT), are increasingly used to predict the stability and reactivity of catalyst-substrate complexes, aiding in the rational design of new and more efficient catalysts. nih.govnih.gov

A variety of pyrrolidine-based organocatalysts have been synthesized and successfully applied in asymmetric transformations. Below is a table summarizing some of these catalysts and their applications.

| Catalyst Type | Application | Key Design Feature |

| Spiro-pyrrolidine silyl ether | Asymmetric Michael addition | Rigid spirocyclic framework for enhanced stereocontrol. rsc.org |

| Pyrrolidine-thiourea | Asymmetric Michael addition | Bifunctional activation through the pyrrolidine nitrogen and thiourea (B124793) hydrogen bonding. acs.org |

| Pyrrolidine-based porous polymers | Asymmetric Michael addition in water | Heterogeneous catalyst with accessible and uniformly distributed catalytic sites. rsc.org |

| cis-2,5-disubstituted pyrrolidines | Enantioselective Michael addition | Specific stereochemistry of substituents for high enantioselectivity. rsc.org |

The enantioselective Michael addition is a cornerstone of carbon-carbon bond formation in organic synthesis. Pyrrolidine derivatives have been extensively used as organocatalysts for this reaction, facilitating the addition of nucleophiles like ketones, aldehydes, and even aminomaleimides to α,β-unsaturated compounds such as nitroolefins. rsc.orgnih.govnih.gov The catalytic cycle typically involves the formation of a nucleophilic enamine intermediate from the reaction of the pyrrolidine catalyst with a carbonyl compound. acs.org

Novel bifunctional organocatalysts based on the pyrrolidine scaffold have shown exceptional efficiency. rsc.org For example, catalysts synthesized from homoallylamines derived from (R)-glyceraldehyde have achieved high yields and stereoselectivities in the Michael addition of various aldehydes and ketones to nitroolefins. rsc.org The success of these catalysts often relies on the synergistic effect of the pyrrolidine amine, which forms the enamine, and another functional group that activates the Michael acceptor through hydrogen bonding. acs.org Pyrrolidine-based catalysts have also been successfully employed in cascade reactions, such as the double Michael addition of 3-nitro-2H-chromenes with enones to produce complex tricyclic chroman derivatives with high diastereo- and enantioselectivity. rsc.org

The following table presents selected examples of enantioselective Michael additions catalyzed by pyrrolidine derivatives, highlighting the achieved yields and stereoselectivities.

| Catalyst | Nucleophile | Electrophile | Yield (%) | dr | ee (%) |

| Pyrrolidine-thiourea 2b | Cyclohexanone | Aryl and alkyl nitroolefins | High | High | High |

| Pyrrolidine-based bifunctional catalyst | Aldehydes | Nitroolefins | up to 98 | 98:2 | 97 |

| Pyrrolidine-based bifunctional catalyst | Ketones | Nitroolefins | up to 98 | 98:2 | 99 |

| Quinine-derived primary amine | 3-nitro-2H-chromenes | α,β-unsaturated ketones | up to 90 | >25:1 | up to 95 |

The direct asymmetric aldol (B89426) reaction, which forges a β-hydroxy carbonyl moiety, is another area where pyrrolidine-based organocatalysts have had a profound impact. rsc.org Proline, the parent compound of many of these catalysts, was famously shown by Barbas and List to catalyze the direct intermolecular aldol reaction between acetone (B3395972) and various aldehydes. acs.orgillinois.edu This discovery sparked a renaissance in organocatalysis. illinois.edu

The mechanism of the proline-catalyzed aldol reaction is believed to proceed through an enamine intermediate, similar to the Michael addition. nih.gov The carboxyl group of proline is thought to play a crucial role in the transition state, acting as a Brønsted acid to activate the aldehyde and participating in a hydrogen-bonding network that dictates the stereochemical outcome. acs.org While proline itself can be effective, the development of more sophisticated pyrrolidine derivatives has led to improved yields and enantioselectivities, particularly for challenging substrates like aliphatic aldehydes. organic-chemistry.org For instance, proline-based dipeptides and other derivatives have been designed to enhance the hydrogen-bonding interactions and modify the catalyst's conformation in the transition state. mdpi.com

Beyond organocatalysis, the chiral pyrrolidine framework is a valuable component of ligands for asymmetric metal catalysis. rsc.orgnih.gov The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, and the chiral environment created by the ring and its substituents can induce high levels of enantioselectivity in the catalyzed reaction. nih.gov

Pyrrolidine-containing ligands have been successfully employed in a variety of metal-catalyzed transformations. For example, pyrrolidinyl gold(I) complexes have been used as catalysts in intramolecular [4+2] cycloadditions and atroposelective syntheses. nih.gov In these systems, non-covalent interactions between the substrate and the chiral pocket of the catalyst are key to achieving enantioselective folding. nih.gov Furthermore, pyrrolidine derivatives have been incorporated into the structure of metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs), creating heterogeneous catalysts for asymmetric reactions. rsc.orgbohrium.com These materials offer the advantages of catalyst recyclability and potential for size-selective catalysis. bohrium.com The interaction between metal ions and Schiff base ligands derived from pyrrolidine has also been shown to enhance biological activity. mdpi.com

Mechanistic Studies of Catalytic Processes Involving Pyrrolidine Derivatives

Understanding the mechanisms of catalytic reactions is crucial for the rational design of more efficient and selective catalysts. nih.gov For pyrrolidine-catalyzed reactions, significant effort has been dedicated to elucidating the nature of the reactive intermediates and the factors that control stereoselectivity. nih.gov

In many organocatalytic reactions mediated by pyrrolidine derivatives, the key reactive intermediates are enamines and iminium ions. acs.org

Enamines are formed from the condensation of a secondary amine catalyst, like a pyrrolidine derivative, with a carbonyl compound (an aldehyde or a ketone). msu.edu This transformation converts the electrophilic carbonyl carbon into a nucleophilic α-carbon in the enamine. acs.org The increased nucleophilicity of the enamine allows it to attack various electrophiles, such as protonated Michael acceptors or other carbonyl compounds. The stereochemistry of the final product is determined by the facial selectivity of this attack, which is controlled by the chiral environment of the catalyst. acs.org Stork's early work established that pyrrolidines are particularly adept at forming enamines compared to other cyclic amines like piperidines. acs.org

Iminium ions are formed when a secondary amine catalyst reacts with an α,β-unsaturated carbonyl compound. acs.orgacs.org This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the unsaturated system, making it more susceptible to nucleophilic attack. acs.org The chiral pyrrolidine catalyst ensures that the nucleophile adds to one face of the molecule preferentially, leading to an enantiomerically enriched product. Computational studies have been instrumental in understanding the relative stabilities of different iminium ions and predicting which species will be predominantly formed in a reaction mixture. nih.govnih.govacs.org

The interplay between enamine and iminium ion catalysis is a powerful strategy in organocatalysis. For example, in the synergistic catalysis of the direct asymmetric α-allylation of aldehydes, an enamine is formed from the aldehyde and a chiral amine, which then reacts with an allylpalladium-π complex. acs.org The mechanism involves three interconnected catalytic cycles: the enamine cycle, the palladium cycle, and the cycle where the key bond-forming step occurs. acs.org

Stereoelectronic Effects and Transition State Analysis in Catalytic Cycles

The catalytic efficacy and stereochemical outcome of reactions employing 2-(2-Methylbutyl)pyrrolidine derivatives are intricately linked to the subtle interplay of electronic and steric factors within the transition state. The 2-methylbutyl substituent, with its chiral center, introduces a distinct steric and electronic environment that profoundly influences the orientation of substrates and the stability of transition state assemblies.

The fundamental mechanism of catalysis by pyrrolidine derivatives often involves the formation of a nucleophilic enamine intermediate between the catalyst and an aldehyde or ketone substrate. The stereoelectronic properties of the this compound moiety are crucial in dictating the facial selectivity of the subsequent reaction of the enamine with an electrophile.

Key Stereoelectronic Considerations:

Steric Hindrance: The branched 2-methylbutyl group exerts significant steric hindrance. This bulkiness plays a critical role in shielding one face of the enamine intermediate, thereby directing the incoming electrophile to the less hindered face. This steric control is a primary determinant of the enantioselectivity of the catalyzed reaction. The conformational arrangement of the 2-methylbutyl group in the transition state is pivotal in minimizing steric repulsions and achieving a low-energy pathway.

Transition State Analysis:

The analysis of transition states in catalytic cycles involving this compound derivatives often relies on a combination of experimental data and computational modeling. Transition state models for related pyrrolidine-based catalysts, such as those derived from proline, often propose a chair-like conformation for the six-membered ring of the transition state in reactions like aldol additions. In these models, the substituent at the C-2 position of the pyrrolidine ring (in this case, the 2-methylbutyl group) occupies a pseudo-equatorial position to minimize steric clashes.

For instance, in the context of a Michael addition, the transition state would involve the enamine formed from the catalyst and a donor molecule, and the acceptor molecule. The stereochemistry of the final product is determined by the specific geometry of this ternary complex. The 2-methylbutyl group, by virtue of its size and chirality, will favor a transition state geometry where it is positioned away from the acceptor molecule, thereby dictating the stereochemical outcome.

Detailed research findings on the catalytic applications of specific this compound derivatives are crucial for a comprehensive understanding. The following table summarizes hypothetical data from studies on the use of a this compound-derived catalyst in an asymmetric Michael addition reaction, illustrating the impact of reaction parameters on stereoselectivity.

| Entry | Electrophile | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Nitrostyrene | Toluene | 0 | 95:5 | 92 |

| 2 | Nitrostyrene | THF | 0 | 92:8 | 88 |

| 3 | Nitrostyrene | Toluene | -20 | 98:2 | 96 |

| 4 | Chalcone | Toluene | 0 | 90:10 | 85 |

This table is generated for illustrative purposes based on typical results for related catalysts and does not represent actual experimental data for the named compound due to a lack of specific literature.

The data would suggest that lower temperatures enhance both diastereoselectivity and enantioselectivity, likely due to a more ordered and rigid transition state that amplifies the influence of the chiral catalyst. The choice of solvent can also impact the outcome, potentially by altering the solubility and conformation of the catalytic intermediates and transition states.

Computational Chemistry and Theoretical Studies of 2 2 Methylbutyl Pyrrolidine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. These methods are used to determine the electronic structure of molecules, from which a wide range of properties can be derived. A typical DFT study on 2-(2-Methylbutyl)pyrrolidine would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d), cc-pVTZ) to solve the Schrödinger equation in an approximate manner.

Such calculations would yield the molecule's optimized geometry, total electronic energy, and vibrational frequencies. The vibrational analysis is crucial for confirming that the optimized structure corresponds to a true energy minimum on the potential energy surface. To date, no such calculations have been published for this compound.

Prediction and Characterization of Molecular Conformations and Energetics

Due to the presence of a flexible alkyl chain and the puckered nature of the pyrrolidine (B122466) ring, this compound can exist in multiple conformations. A thorough computational analysis would involve a systematic search for these different spatial arrangements. Techniques such as potential energy surface (PES) scans or more sophisticated conformational search algorithms would be employed to identify stable conformers.

For each identified conformer, quantum chemical calculations would be performed to determine its relative energy. This allows for the prediction of the most stable conformation and the Boltzmann population of each conformer at a given temperature. This information is critical for understanding the molecule's average structure and how its shape influences its properties. Currently, there is no published data on the conformational landscape or relative energetics of this compound conformers.

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the nitrogen atom's lone pair would be expected to be a region of strong negative potential.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. A specific analysis of the HOMO and LUMO shapes and energies for this compound has not been reported.

A hypothetical data table for FMO analysis would look like this:

| Parameter | Calculated Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Computational Modeling for Reactivity and Selectivity Predictions in Pyrrolidine Synthesis and Reactions

Computational modeling can be used to predict the outcomes of chemical reactions. For the synthesis of this compound or its subsequent reactions, theoretical models could be employed to investigate reaction mechanisms, identify transition states, and calculate activation energies. This information helps in understanding why certain products are formed over others (selectivity) and how reaction conditions might be optimized.

For instance, modeling the alkylation of pyrrolidine could help elucidate the factors controlling the regioselectivity and stereoselectivity of the reaction. Similarly, the reactivity of the nitrogen atom in this compound as a nucleophile or a base could be quantified through computational means. However, no such predictive modeling studies have been specifically conducted and published for this compound.

Advanced Analytical Characterization of 2 2 Methylbutyl Pyrrolidine Structures

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide a powerful, non-destructive means to probe the molecular structure of 2-(2-Methylbutyl)pyrrolidine, offering detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR would provide a wealth of information.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their multiplicity (splitting patterns) due to spin-spin coupling with neighboring protons, and their relative numbers through integration. Key expected signals would include multiplets for the pyrrolidine (B122466) ring protons, as well as signals corresponding to the methyl and methylene (B1212753) groups of the 2-methylbutyl side chain. The diastereotopic nature of the protons on the pyrrolidine ring, particularly those adjacent to the chiral center, could lead to complex splitting patterns, providing further structural insight.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule. Each carbon atom in the pyrrolidine ring and the 2-methylbutyl group would be expected to produce a distinct signal. The chemical shifts of these signals would be indicative of their electronic environment (e.g., carbons bonded to the nitrogen atom would be shifted downfield).

| Expected ¹H NMR Data for this compound |

| Chemical Shift (ppm) |

| Hypothetical Data |

| ~3.3-2.8 |

| ~1.9-1.5 |

| ~2.7-2.4 |

| ~1.8-1.6 |

| ~0.9 |

| ~0.8 |

| Expected ¹³C NMR Data for this compound |

| Chemical Shift (ppm) |

| Hypothetical Data |

| ~60-55 |

| ~48-45 |

| ~55-50 |

| ~35-30 |

| ~30-25 |

| ~25-20 |

| ~20-15 |

| ~15-10 |

Infrared (IR) Spectroscopy

| Expected IR Absorption Bands for this compound |

| Frequency Range (cm⁻¹) |

| Hypothetical Data |

| 3400-3300 |

| 2960-2850 |

| 1470-1450 |

| 1250-1020 |

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile compounds like this compound. The gas chromatogram would provide the retention time of the compound, which is a characteristic property under specific chromatographic conditions, and can be used to assess its purity.

The mass spectrometer would provide a mass spectrum of the compound. The molecular ion peak ([M]⁺) would confirm the molecular weight of this compound. The fragmentation pattern observed in the mass spectrum is crucial for structural elucidation. Common fragmentation pathways for pyrrolidine derivatives involve the loss of the alkyl side chain or cleavage of the pyrrolidine ring. For instance, a prominent fragment ion resulting from the cleavage of the C-C bond alpha to the nitrogen atom in the pyrrolidine ring is often observed.

| Expected GC-MS Fragmentation Data for this compound |

| m/z (Mass-to-Charge Ratio) |

| Hypothetical Data |

| 141 |

| 126 |

| 84 |

| 70 |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is another powerful hyphenated technique that is particularly useful for the analysis of less volatile or thermally labile compounds. While this compound may be amenable to GC-MS, HPLC-MS offers an alternative or complementary method for its analysis and purity determination.

In HPLC-MS, the compound would be separated on a chromatographic column based on its interaction with the stationary and mobile phases. The eluent from the HPLC is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in HPLC-MS for polar molecules like amines, which would likely produce a protonated molecule ([M+H]⁺). This would allow for the accurate determination of the molecular weight. Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and obtain further structural information.

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a specialized technique used to measure the isotopic composition (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) of a compound. After separation by GC, the compound is combusted to simple gases (e.g., CO₂, N₂), which are then introduced into an isotope ratio mass spectrometer. This technique is not typically used for primary structural elucidation but is invaluable for determining the origin of a compound (natural vs. synthetic) or for tracing metabolic pathways. For this compound, GC-IRMS could be employed in specialized studies to understand its formation or source.

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction is a premier technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This method provides precise data on bond lengths, bond angles, and the conformation of molecules in the solid state. For a compound like this compound, successful crystallization and subsequent X-ray analysis would offer definitive insights into the puckering of the pyrrolidine ring, the orientation of the 2-methylbutyl side chain, and the intermolecular interactions, such as hydrogen bonding involving the secondary amine, that govern the crystal packing.

However, obtaining single crystals of sufficient quality for X-ray diffraction can be challenging for some organic molecules, particularly those that are liquids or low-melting solids at room temperature. A search of the public domain for specific X-ray crystallographic data on this compound does not yield direct results. This suggests that either the compound is difficult to crystallize or that such studies have not been a primary research focus.

In instances where a parent compound is not amenable to crystallization, the formation of derivatives, such as salts (e.g., hydrochloride, tartrate), is a common strategy to induce crystallinity. An X-ray structure of a salt of this compound would still provide valuable information about the molecule's conformation and, if a chiral counter-ion is used, could be employed to determine the absolute stereochemistry of the chiral centers.

The precision of modern X-ray diffraction experiments allows for detailed analysis of electron density distribution, which can elucidate the nature of chemical bonds and non-covalent interactions within the crystal. researchgate.net

Illustrative Table of Crystallographic Data (Hypothetical)

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 12.5 Å, α = β = γ = 90° |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.05 g/cm³ |

| Key Bond Lengths | C-N: ~1.47 Å, C-C (ring): ~1.53 Å |

| Key Bond Angles | C-N-C (ring): ~108° |

| Hydrogen Bonding | N-H···N interactions observed |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an X-ray diffraction study.

Chromatographic Methods for Purity and Enantiomeric Excess (ee) Determination

Chromatographic techniques are essential for assessing the chemical purity and the enantiomeric excess (ee) of chiral compounds like this compound. heraldopenaccess.us Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful and widely used methods for these analyses. heraldopenaccess.us

Gas Chromatography (GC):

GC is a highly effective method for determining the purity of volatile compounds. When coupled with a detector such as a flame ionization detector (FID) or a mass spectrometer (MS), GC can separate the target compound from impurities like starting materials, byproducts, and residual solvents. For purity analysis, a non-chiral stationary phase is typically employed.

To determine the enantiomeric excess, a chiral stationary phase is necessary. gcms.cz These phases, often based on derivatized cyclodextrins, interact differently with the (R)- and (S)-enantiomers of this compound, leading to their separation in the column. gcms.cz The relative peak areas in the resulting chromatogram are then used to calculate the enantiomeric excess. The NIST Chemistry WebBook indicates that gas chromatography data is available for N-(2'-Methylbutyl)pyrrolidine. nist.gov

High-Performance Liquid Chromatography (HPLC):

HPLC is another cornerstone technique for both purity and enantiomeric excess determination. heraldopenaccess.us Purity analysis is often carried out using reversed-phase HPLC with a standard C18 column.

For the crucial measurement of enantiomeric excess, chiral HPLC is the preferred method. heraldopenaccess.usresearchgate.net This technique utilizes a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, resulting in their separation. researchgate.net The choice of the appropriate CSP and mobile phase is critical for achieving good resolution between the enantiomeric peaks. researchgate.net

An alternative approach involves the pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent. researchgate.net This reaction converts the pair of enantiomers into a pair of diastereomers, which can then be separated on a standard, non-chiral HPLC column. The relative quantities of the diastereomers directly correlate to the enantiomeric composition of the original sample. researchgate.net

Illustrative Table of Chiral HPLC Parameters

| Parameter | Illustrative Value |

| Chromatographic Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H) researchgate.net |

| Mobile Phase | n-Hexane:Ethanol (97:3, v/v) with 0.2% Triethylamine researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Column Temperature | 25 °C researchgate.net |

| Detection Wavelength | 254 nm (following derivatization) researchgate.net |

| Retention Time of (S)-enantiomer | 15.8 min |

| Retention Time of (R)-enantiomer | 18.2 min |

| Enantiomeric Excess (ee) | >99% |

Note: The data in this table is illustrative, based on methods for similar compounds, and demonstrates typical parameters for a chiral HPLC analysis. researchgate.net

Reactivity and Reaction Mechanisms of Pyrrolidine Derivatives

Intramolecular Cyclization Reactions for Pyrrolidine (B122466) Ring Formation

The construction of the pyrrolidine ring often relies on intramolecular cyclization reactions, which are powerful methods for efficiently building this five-membered heterocycle. osaka-u.ac.jp These reactions can proceed through various mechanisms, including the amination of unsaturated carbon-carbon bonds and the insertion of nitrene species into C-H bonds. osaka-u.ac.jpresearchgate.net

One prominent strategy is the intramolecular hydroamination of unactivated olefins, which can be catalyzed by various transition metals. organic-chemistry.org For instance, a palladium-catalyzed intramolecular hydroamination of unactivated alkenes can proceed at room temperature and is tolerant of acid-sensitive functional groups. organic-chemistry.org Iron-catalyzed intramolecular hydroamination of unactivated olefins also provides a mild and efficient route to pyrrolidines. organic-chemistry.org Another approach involves the use of a chiral amine-derived iridacycle complex that catalyzes a "borrowing hydrogen" annulation to produce chiral N-heterocycles from racemic diols and primary amines. organic-chemistry.org

Ring-closing enyne metathesis (RCEM) is another effective method for synthesizing pyrrolidine derivatives. acs.org This reaction, often catalyzed by ruthenium complexes like Grubbs catalysts, can form pyrrolidine rings from substrates containing a basic or nucleophilic nitrogen atom under mild conditions. acs.org

Biocatalytic approaches have also been developed for the enantioselective synthesis of pyrrolidines. nih.govacs.org Engineered variants of cytochrome P411 have been shown to catalyze the intramolecular insertion of alkyl nitrenes into C(sp³)–H bonds to construct chiral pyrrolidine derivatives with good enantioselectivity. nih.gov Additionally, transaminases can be used in the stereoselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones. acs.org

Table 1: Examples of Intramolecular Cyclization Reactions for Pyrrolidine Formation

| Reaction Type | Catalyst/Reagent | Key Features |

|---|---|---|

| Intramolecular Hydroamination | Palladium or Iron complexes | Mild reaction conditions, tolerance of various functional groups. organic-chemistry.org |

| Borrowing Hydrogen Annulation | Chiral Iridacycle complex | Provides chiral N-heterocycles from racemic diols and primary amines. organic-chemistry.org |

| Ring-Closing Enyne Metathesis | Grubbs catalyst (Ruthenium complex) | Forms pyrrolidine rings from enyne substrates with basic nitrogen atoms. acs.org |

| Enzymatic C-H Amination | Engineered Cytochrome P411 | Catalyzes intramolecular alkyl nitrene insertion into C(sp³)–H bonds. nih.gov |

| Transaminase-Triggered Cyclization | Transaminases | Stereoselective synthesis of 2-substituted pyrrolidines from ω-chloroketones. acs.org |

Ring Opening and Ring Contraction Transformations Involving Pyrrolidines

While the synthesis of pyrrolidines is crucial, their transformation into other cyclic and acyclic structures is also of significant interest in synthetic chemistry. Ring opening and ring contraction reactions provide pathways to novel molecular scaffolds.

A notable example of ring contraction to form a pyrrolidine derivative is the photo-promoted reaction of pyridines with silylborane. osaka-u.ac.jpnih.gov This reaction proceeds via a skeletal rearrangement to afford pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpresearchgate.netnih.gov This transformation is significant as it utilizes readily available and inexpensive pyridines to access valuable pyrrolidine structures. osaka-u.ac.jpresearchgate.net

The ring opening of pyrrolidines can be achieved through various methods. One approach involves the cleavage of the C-N bond in unstrained pyrrolidines, which has historically been a challenge. researchgate.net Recent advancements have utilized a combination of Lewis acids and photoredox catalysis for the reductive cleavage of the C-N bond in N-benzoyl pyrrolidines. researchgate.net Another method for ring opening is the base-induced elimination of N-protected 2-(bromomethyl)pyrrolidines, which leads to the formation of 5-amino-2-pentanone derivatives after subsequent steps. koreascience.kr

Table 2: Ring Transformation Reactions Involving Pyrrolidines

| Transformation | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|

| Ring Contraction | Pyridines | Silylborane, light | Pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.gov |

| Reductive Ring Opening | N-Benzoyl pyrrolidines | Lewis acid, photoredox catalyst | Linear N-benzoyl amines. researchgate.net |

| Ring Opening | N-Protected 2-(bromomethyl)pyrrolidines | KHMDS, H₃PO₄ | 5-Amino-2-pentanones. koreascience.kr |

Functional Group Compatibility and Selective Transformations on Pyrrolidine Scaffolds

The utility of synthetic methods is often determined by their compatibility with a wide range of functional groups. Many modern methods for pyrrolidine synthesis and transformation exhibit excellent functional group tolerance. For instance, the photo-promoted ring contraction of pyridines demonstrates a broad substrate scope and high functional group compatibility. osaka-u.ac.jpnih.gov

Once the pyrrolidine scaffold is constructed and functionalized, selective transformations can be performed on the appended groups without altering the core ring structure. This allows for the diversification of pyrrolidine derivatives. For example, a bis-C–H functionalized pyrrolidine can undergo selective hydrolysis of a trichloroethyl ester in the presence of a trifluoroethyl ester using a zinc-mediated reductive elimination. acs.org Furthermore, a selective Suzuki-Miyaura coupling of an aryl iodide over an aryl bromide is also feasible on a functionalized pyrrolidine scaffold. acs.org

The design of novel pyrrolidine scaffolds is also crucial in drug discovery for improving properties like metabolic stability and selectivity. nih.gov By constraining the flexible ethanolamine (B43304) core of certain β3-adrenergic receptor agonists within a pyrrolidine ring, researchers have been able to maintain functional potency while improving selectivity and eliminating certain oxidative metabolic pathways. nih.gov

Studies on Reaction Intermediates and Transition States in Pyrrolidine Chemistry

Understanding the mechanisms of reactions involving pyrrolidines requires the study of their intermediates and transition states. These studies often employ a combination of experimental techniques and computational methods, such as density functional theory (DFT) calculations.

In the photo-promoted ring contraction of pyridines to pyrrolidines, the reaction mechanism has been clarified to proceed through key intermediates, including a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide. osaka-u.ac.jpresearchgate.netnih.gov These intermediates are connected through a photochemical or thermal silyl (B83357) migration. osaka-u.ac.jpnih.gov

Mechanistic studies on the copper-catalyzed intramolecular C–H amination for the synthesis of pyrrolidines have involved the isolation and characterization of a fluorinated copper(II) complex, which is pertinent to the mechanistic pathway. nih.govacs.org The mechanism of copper(II) carboxylate promoted intramolecular carboamination of unactivated olefins to form pyrrolidines is supported by evidence suggesting that the N-C bond is formed via intramolecular syn-aminocupration, and the C-C bond is formed via intramolecular addition of a primary carbon radical to an aromatic ring. nih.gov

Kinetic and mechanistic studies of the formation of pyrrolidines from the reaction of chalcones with N-benzylidene benzylamine (B48309) suggest a two-step pathway involving the formation of a relatively stable intermediate before its cyclization to the final pyrrolidine product. aip.orgaip.org DFT calculations have also been used to elucidate the origin of high regio- and diastereoselectivities in the [3+2] dipolar cycloaddition reactions of azomethine ylides to form pyrrolidines, revealing a delicate balance between the asynchronicity and interaction energies of the transition structures. acs.org

Table 3: Investigated Intermediates in Pyrrolidine Chemistry

| Reaction | Investigated Intermediate(s) | Method of Investigation |

|---|---|---|

| Photo-promoted ring contraction of pyridines | 2-Silyl-1,2-dihydropyridine, Vinylazomethine ylide | Experimental and DFT calculations. osaka-u.ac.jpresearchgate.netnih.gov |

| Copper-catalyzed intramolecular C–H amination | Fluorinated copper(II) complex | Isolation and structural characterization. nih.govacs.org |

| Copper(II) carboxylate promoted carboamination | Primary carbon radical | Mechanistic analysis based on reactivity. nih.gov |

| Reaction of chalcones with N-benzylidene benzylamine | Acyclic addition intermediate | Kinetic studies. aip.orgaip.org |

| [3+2] Dipolar cycloaddition of azomethine ylides | Asynchronous transition states | DFT calculations. acs.org |

Future Directions and Emerging Research Areas for 2 2 Methylbutyl Pyrrolidine

Development of Novel, Sustainable Synthetic Routes to Substituted 2-(2-Methylbutyl)pyrrolidines

The synthesis of enantiomerically pure substituted pyrrolidines is a significant area of ongoing research. Future efforts concerning 2-(2-Methylbutyl)pyrrolidine and its derivatives will likely concentrate on developing more efficient, selective, and environmentally benign synthetic strategies.

Key research thrusts include:

Biocatalytic Approaches : The use of enzymes like transaminases for the asymmetric synthesis of 2-substituted pyrrolidines from commercially available starting materials is a promising green alternative to methods relying on heavy metals. acs.orgnih.gov Research has demonstrated that transaminases can facilitate the stereoselective synthesis of various 2-substituted chiral pyrrolidines via transaminase-triggered cyclizations of ω-chloroketones, achieving high enantiomeric excess (>99.5%) and good yields (up to 90%). acs.orgnih.govresearchgate.net This biocatalytic strategy could be adapted for the synthesis of (R)- and (S)-2-(2-Methylbutyl)pyrrolidine, providing access to both enantiomers.

Catalyst-Tuned Reactions : Recent advancements have shown that the regioselectivity of reactions on the pyrrolidine (B122466) ring can be controlled by the choice of catalyst. For instance, highly efficient catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines can yield either C2-alkylated or C3-alkylated pyrrolidines depending on whether a Cobalt or Nickel catalyst is used. organic-chemistry.org This offers a sophisticated tool for functionalizing the pyrrolidine core at specific positions.

Multicomponent Reactions (MCRs) : MCRs are powerful tools for building molecular complexity in a single step, aligning with the principles of atom and step economy. tandfonline.com The development of novel MCRs, such as the [3+2] cycloaddition of azomethine ylides, provides efficient pathways to highly substituted pyrrolidines. tandfonline.comacs.org Future work could devise MCRs that incorporate the 2-methylbutyl side chain or build the substituted pyrrolidine ring in one pot from simple, readily available precursors. acs.org

C-H Functionalization : Direct amination of remote, unactivated C(sp³)-H bonds is an increasingly important strategy for synthesizing pyrrolidines. organic-chemistry.org Methods using copper or iron catalysts to facilitate intramolecular C-H amination of alkyl azides or other precursors offer a direct route to the pyrrolidine ring, tolerating a wide range of functional groups. organic-chemistry.org

| Synthetic Strategy | Key Features | Potential Application for this compound | Relevant Findings |

| Biocatalysis | Uses enzymes (e.g., transaminases); high enantioselectivity; green approach. | Enantiocomplementary synthesis of (R) and (S) isomers. | Achieved >99.5% ee and up to 90% yield for other 2-substituted pyrrolidines. acs.orgnih.gov |

| Catalyst-Tuning | Regioselectivity controlled by catalyst choice (e.g., Co vs. Ni). | Selective functionalization at different positions of the pyrrolidine ring. | Divergent synthesis of C2- and C3-alkylated pyrrolidines from 3-pyrrolines. organic-chemistry.org |

| MCRs | High efficiency and atom economy; builds complexity quickly. | One-pot synthesis of complex derivatives. | [3+2] cycloaddition reactions are effective for creating polysubstituted pyrrolidines. tandfonline.comacs.org |

| C-H Functionalization | Forms C-N bond directly; high regioselectivity. | Direct cyclization from acyclic precursors containing the 2-methylbutyl moiety. | Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds. organic-chemistry.org |

Exploration of New Catalytic and Reagent Applications in Organic Synthesis

Chiral pyrrolidine derivatives, particularly those derived from proline, are cornerstones of organocatalysis. nih.gov The structural features of this compound, specifically its chirality and the steric bulk of the 2-methylbutyl group, suggest it could be a valuable scaffold for new catalysts and reagents.

Future research in this area could involve:

Organocatalyst Development : The pyrrolidine nitrogen is a key feature in enamine and iminium ion catalysis, effectively promoting a wide range of asymmetric transformations. nih.gov The development of catalysts based on the this compound scaffold could offer unique selectivity profiles due to the specific steric and electronic environment imparted by the side chain. These new catalysts could be tested in established organocatalytic reactions like aldol (B89426), Michael, and Mannich reactions. nih.govrsc.org

Ligand Synthesis for Asymmetric Catalysis : The pyrrolidine motif can be incorporated into ligands for metal-catalyzed reactions. nih.gov Research into functionalizing the this compound core to create novel bidentate or polydentate ligands for transition metals (e.g., ruthenium, iridium, palladium) could lead to new catalytic systems for asymmetric hydrogenation, cross-coupling, or amination reactions. organic-chemistry.orgbohrium.com

Advanced Computational Modeling for Mechanism Elucidation and Property Prediction

Computational chemistry is an indispensable tool for modern chemical research. For this compound, computational modeling can accelerate discovery and provide deep mechanistic insights.

Emerging research directions include:

Mechanism Studies : For any new synthetic route or catalytic application developed, quantum mechanics (QM) calculations can be used to investigate the reaction mechanism. nih.gov This allows for the rationalization of observed stereoselectivity and reactivity, and can guide the optimization of reaction conditions. For instance, calculations can clarify the transition states in catalytic cycles, explaining why a particular enantiomer is formed. mdpi.com

Property Prediction : Computational models can predict the physicochemical properties of novel this compound derivatives. This includes predicting their conformational preferences, which is crucial as the ring's "puckering" can significantly influence biological activity. nih.gov

Virtual Screening : In the context of drug discovery, computational docking can be used to screen virtual libraries of this compound derivatives against biological targets, identifying promising candidates for synthesis and experimental testing. nih.gov

Integration of this compound Motifs into Complex Molecular Architectures and Advanced Materials

The versatility of the pyrrolidine scaffold makes it an attractive building block for larger, more complex systems with tailored functions. nih.gov

Future research will likely focus on:

Fragment-Based Drug Discovery (FBDD) : The this compound core can be considered a 3D fragment. A key challenge in FBDD is the three-dimensional elaboration of fragments. acs.org Developing modular synthetic platforms to incorporate this specific fragment into larger, biologically active molecules is a promising direction. Its non-planar structure can help explore chemical space more effectively than flat, aromatic fragments. nih.govacs.org

Spirocyclic and Fused Systems : Incorporating the this compound motif into spirocyclic or fused ring systems is a strategy to create rigid molecular architectures with precise three-dimensional arrangements of functional groups. nih.gov These complex structures are of great interest in medicinal chemistry. bohrium.com

Advanced Materials (MOFs and COFs) : Chiral pyrrolidine units can be used as building blocks or post-synthetically integrated into Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). bohrium.comrsc.org These crystalline porous materials have applications in asymmetric catalysis, enantioselective separations, and sensing. bohrium.com Integrating the this compound moiety could create novel chiral environments within the pores of these materials, leading to new functional properties.

Research into Green Chemistry Approaches for Pyrrolidine Synthesis and Functionalization

The principles of green chemistry are increasingly guiding synthetic research, aiming to reduce waste, energy consumption, and the use of hazardous materials. nih.gov

Key areas for future research include:

Greener Solvents and Conditions : This involves exploring reactions in environmentally benign solvents like water or ethanol, or under solvent-free conditions. nih.govrsc.org For example, asymmetric aldol reactions catalyzed by prolinamide derivatives have been successfully performed in water. nih.gov

Energy-Efficient Synthesis : The use of alternative energy sources like ultrasound or microwave irradiation can often accelerate reactions, improve yields, and reduce energy consumption compared to conventional heating. tandfonline.comrsc.org Multicomponent syntheses of pyrrolidine derivatives have been effectively promoted by ultrasound. tandfonline.com

Renewable Feedstocks : A long-term goal is to develop synthetic routes that start from renewable biomass instead of petrochemical feedstocks. This represents a significant but important challenge for the sustainable production of fine chemicals like substituted pyrrolidines.

Methodological Advances in Structure-Activity Relationship (SAR) Studies for Rational Design in Chemical Research

Understanding the relationship between a molecule's structure and its function is critical for rational design in drug discovery and materials science. nih.govbohrium.com For derivatives of this compound, systematic SAR studies will be essential.

Future research will require:

Systematic Derivatization : Creating focused libraries of analogs where the substituents on the pyrrolidine ring and the 2-methylbutyl side chain are systematically varied. This allows for a detailed exploration of how changes in sterics, electronics, and lipophilicity affect a given property (e.g., binding affinity to a protein target). nih.gov

3D-SAR and Conformational Analysis : The biological activity of pyrrolidine derivatives is highly dependent on the spatial arrangement of substituents and the conformation of the five-membered ring. nih.govnih.gov Advanced analytical techniques (e.g., NMR spectroscopy) combined with computational modeling are needed to correlate specific 3D structures with activity. SAR studies have shown that even small changes, such as the substitution pattern on a terminal phenyl group, can significantly influence inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : Developing QSAR models can provide predictive tools for designing new derivatives. By correlating physicochemical descriptors with observed activity, these models can help prioritize the synthesis of compounds with a higher probability of success, saving time and resources. researchgate.net

| SAR Methodological Advance | Description | Application to this compound Research |

| Systematic Derivatization | Synthesis of focused libraries with varied functional groups. | Elucidate the role of the 2-methylbutyl group and other substituents for a target application. nih.govresearchgate.net |

| 3D-SAR Analysis | Correlating 3D structure and ring conformation with activity. | Understand how the stereochemistry and ring puckering influence biological or catalytic function. nih.govnih.gov |

| QSAR Modeling | Using statistical methods to correlate chemical structure with activity. | Predict the activity of unsynthesized derivatives to guide rational design efforts. researchgate.net |

常见问题

Q. What are the common synthetic routes for preparing 2-(2-Methylbutyl)pyrrolidine, and how do reaction conditions influence yield?

Synthesis of this compound typically involves cyclization or substitution reactions. For example, methods analogous to those used for 2-(2,5-difluorophenyl)pyrrolidine ( ) may apply, where pyrrolidine rings are formed via intramolecular cyclization. Key parameters include:

- Catalyst selection : Transition-metal catalysts (e.g., palladium) or Brønsted acids can enhance regioselectivity.

- Temperature control : Mild conditions (e.g., 50–80°C) reduce side reactions like decomposition, as seen in optimized protocols for structurally related compounds .

- Substituent introduction : Alkylation at the pyrrolidine nitrogen using 2-methylbutyl halides under inert atmospheres ensures proper functionalization.

Q. Which analytical techniques are most effective for characterizing this compound’s structural purity?

Critical methods include:

- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent placement, as demonstrated for (S)-2-(4-Ethoxyphenyl)pyrrolidine ().

- Chiral HPLC : Resolves enantiomeric impurities, essential for compounds with stereocenters (e.g., (S)-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride in ).

- Mass spectrometry (MS) : Validates molecular weight and detects byproducts, particularly for hydrochloride salts ().

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereochemical control during this compound synthesis?

Stereochemical outcomes depend on:

- Chiral auxiliaries or catalysts : Asymmetric hydrogenation or resolution techniques (e.g., chiral column chromatography) used for (R)- and (S)-enantiomers of fluorophenyl pyrrolidines () can be adapted.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving enantiomeric excess (ee).

- Temperature gradients : Lower temperatures (<0°C) reduce racemization risks during ring closure, as seen in fluorinated analogs ().

Q. What strategies resolve contradictions in reported biological activity data for pyrrolidine derivatives?

Discrepancies may arise from:

- Purity variations : Impurities in hydrochloride salts (e.g., ) can skew pharmacological assays. Validate purity via orthogonal methods (e.g., NMR + HPLC).

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH alter receptor binding, as noted for 2-(3,4-Difluorophenyl)pyrrolidine ().

- Structural analogs : Subtle substituent changes (e.g., methylthio vs. trifluoromethyl groups) drastically modify bioactivity (). Always compare compounds with identical stereochemistry and salt forms.

Q. How does the 2-methylbutyl substituent influence the compound’s pharmacokinetic properties?

The branched alkyl chain likely enhances:

- Lipophilicity : Increases blood-brain barrier permeability, similar to 2-(3-(Trifluoromethyl)phenyl)pyrrolidine ().

- Metabolic stability : The bulky substituent may reduce cytochrome P450-mediated oxidation, extending half-life. Compare with methyl ester derivatives ().

- Solubility : Hydrochloride salt formation () improves aqueous solubility, critical for in vivo studies.

Q. What computational methods predict the ecological toxicity of this compound when experimental data are lacking?

In absence of empirical data ():

- QSAR models : Use tools like EPI Suite to estimate biodegradability and toxicity based on structural analogs (e.g., pyrrolidines with similar alkyl chains).

- Read-across approaches : Leverage data from 2-(Hydroxymethyl)pyrrolidine () or 2-Mercaptopyridine derivatives () to infer persistence or bioaccumulation potential.

- In silico docking : Predict enzyme inhibition (e.g., acetylcholinesterase) using molecular dynamics simulations.

Methodological Challenges and Solutions

Q. How can researchers design robust SAR studies for this compound derivatives?

- Core modifications : Systematically vary substituents (e.g., halogenation, ethers) at the pyrrolidine nitrogen or aryl group, as shown for trifluoromethylphenyl analogs ().

- Activity cliffs : Use high-throughput screening to identify critical functional groups. For example, the methylthio group in enhances receptor affinity compared to non-sulfur analogs.

- Data normalization : Account for batch-to-batch variability in hydrochloride salts () by standardizing synthetic protocols.

Q. What are the key considerations for scaling up this compound synthesis without compromising enantiopurity?

- Continuous flow systems : Mitigate racemization by reducing reaction time, as applied to adamantyl-pyrrolidine derivatives ().

- Workup protocols : Use aqueous/organic biphasic extraction to remove catalysts (e.g., Pd residues) while retaining stereochemical integrity.

- Crystallization : Chiral resolving agents (e.g., tartaric acid) can isolate enantiomers at scale, analogous to (2R,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。